2-(Dimethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride
Description
2-(Dimethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride is a fluorenone derivative with a dimethylamino methyl group at position 2 and a hydroxyl group at position 3. Its IUPAC name reflects this substitution pattern, distinguishing it from other fluorenone-based compounds.
Properties
CAS No. |
42839-80-5 |
|---|---|
Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
(3-hydroxy-9-oxofluoren-2-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C16H15NO2.ClH/c1-17(2)9-10-7-14-13(8-15(10)18)11-5-3-4-6-12(11)16(14)19;/h3-8,18H,9H2,1-2H3;1H |
InChI Key |
WUBHYRJKZDCGGG-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CC1=CC2=C(C=C1O)C3=CC=CC=C3C2=O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation typically involves a Grignard reaction between a suitable ketone precursor bearing the dimethylaminomethyl group and an aryl or heteroaryl Grignard reagent. For example, in related compounds such as 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride, the key step is the reaction of 2-[(dimethylamino)methyl]cyclohexanone with the Grignard reagent derived from 3-bromoanisole.
Detailed Grignard Reaction Procedure
Formation of Grignard Reagent : Magnesium metal is reacted with an aryl bromide (e.g., 3-bromoanisole) in an aprotic solvent such as tetrahydrofuran (THF) at temperatures between 50–100°C to form the arylmagnesium bromide intermediate.
Addition of Lithium Salt and Dialkoxyalkane : To enhance stereoselectivity and yield, an inorganic lithium salt, preferably lithium chloride (LiCl), is added in 0.5–1 equivalent relative to the aryl bromide. Concurrently, a dialkoxyalkane such as 1,2-dimethoxyethane is introduced in 20–120 vol% relative to the solvent. These additives modulate the reaction environment to favor the desired isomer.
Reaction with Ketone : The ketone substrate (e.g., 2-[(dimethylamino)methyl]cyclohexanone) is then added dropwise to the Grignard reagent solution at 0–60°C, preferably 15–35°C, to form the corresponding cyclohexanol derivative. The reaction mixture is stirred to completion.
Workup : The reaction mixture is quenched by slow addition into cooled aqueous ammonium chloride solution. After phase separation, the organic layer is isolated and solvents removed under reduced pressure.
Purification and Salt Formation
Selective Precipitation : The crude product mixture often contains diastereomers and side products. Selective precipitation of the desired isomer as its hydrobromide salt is achieved by adding hydrobromic acid in the presence of water or organic solvents. The hydrobromide salt precipitates selectively, leaving undesired isomers in solution.
Conversion to Free Base and Hydrochloride Salt : The hydrobromide salt is then treated with a strong base such as 50% sodium hydroxide to liberate the free base. After phase separation and solvent removal (e.g., vacuum distillation of toluene and residual water), the free base is dissolved in acetone with a small percentage of water. Anhydrous hydrogen chloride is added to convert the free base into the hydrochloride salt, with pH controlled between 3.0 and 3.5.
Recrystallization : The hydrochloride salt can be purified further by recrystallization from solvents such as dioxane/water or acetone/water mixtures to achieve high purity (>99.5% of the desired isomer).
Reaction Scheme Summary
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1. Formation of Grignard reagent | Magnesium + aryl bromide (e.g., 3-bromoanisole), THF, 50–100°C | Generate arylmagnesium bromide intermediate |
| 2. Additives | Lithium chloride (0.5–1 eq), 1,2-dimethoxyethane (20–120 vol%) | Enhance stereoselectivity and yield |
| 3. Addition of ketone | 2-[(dimethylamino)methyl]cyclohexanone, 0–60°C | Formation of cyclohexanol derivative |
| 4. Quenching | Aqueous ammonium chloride, cooled | Workup and phase separation |
| 5. Selective precipitation | Hydrobromic acid, water/organic solvent | Isolation of hydrobromide salt of desired isomer |
| 6. Conversion to free base | 50% NaOH, toluene, vacuum distillation | Liberation of free base |
| 7. Formation of hydrochloride salt | Anhydrous HCl, acetone/water, pH 3.0–3.5 | Formation of hydrochloride salt |
| 8. Purification | Recrystallization (e.g., dioxane/water) | High purity isolation |
Analytical and Stereochemical Considerations
The process emphasizes stereoselectivity , favoring the trans isomer (1R,2R and 1S,2S enantiomers) which is pharmacologically active in related compounds.
The presence of lithium chloride and dialkoxyalkane additives significantly improves the trans:cis isomer ratio and overall yield.
Purity is monitored by chromatographic and spectroscopic methods to ensure the isomeric purity exceeds 99.5% after purification steps.
Research Findings and Data Tables
Reaction Conditions and Yields (Example from Patent-Scale Synthesis)
| Parameter | Value/Condition | Notes |
|---|---|---|
| Magnesium filings | 1.46 kg (60 moles) | Initial charge for Grignard formation |
| Solvent (THF) | 18 liters | Reaction medium |
| 3-Bromoanisole | 11.23 kg (60 moles) | Added dropwise to Mg |
| Reaction temperature (Grignard) | 55°C | Controlled for optimal Grignard formation |
| Lithium chloride | 1.91 kg (45 moles, 0.75 eq) | Added post-Grignard formation |
| 1,2-Dimethoxyethane | 18 liters | Dialkoxyalkane additive |
| Ketone (2-[(dimethylamino)methyl]cyclohexanone) | 10.25 kg (66 moles) | Added dropwise, temp <30°C |
| Quench solution | 7.80 kg NH4Cl in 28.5 L water | Cooled aqueous ammonium chloride |
| Yield of trans isomer | High, >99.5% purity after purification | Indicates excellent stereoselectivity |
Purification Data
| Step | Description | Outcome |
|---|---|---|
| Hydrobromide precipitation | Addition of HBr in water/organic solvent | Selective crystallization of desired isomer |
| Free base liberation | 50% NaOH, pH >12, toluene extraction | Separation of hydrobromide salt to free base |
| Hydrochloride salt formation | Anhydrous HCl in acetone/water, pH 3.0–3.5 | Conversion to stable hydrochloride salt |
| Recrystallization | Dioxane/water or acetone/water | High purity (>99.5%) isolation |
Chemical Reactions Analysis
Reactivity of the Hydroxyl Group
The 3-hydroxy group on the fluorenone core undergoes typical phenolic reactions, including:
Acylation
-
Reaction with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C generates acetylated derivatives. Similar conditions for 9-hydroxyfluorenone scaffolds yield acetates with high efficiency .
-
Example :
Substrate Reagent Product Yield 9-Hydroxyfluorenone TFAA/DCM 9-Acetoxyfluorenone 85–92%
O-Methylation
-
Methylation with dimethyl sulfate or methyl iodide in basic conditions produces methoxy derivatives. This reaction is critical for tuning electronic properties in fluorenone-based molecular motors .
Oxidation
-
The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions, though the fluorenone core already contains a ketone. Enzymatic oxidation by Rieske oxygenases (e.g., TsaM) may instead target adjacent positions, leading to dioxygenation or sequential monooxygenation .
Reactivity of the Dimethylamino Group
The tertiary amine group participates in acid-base and alkylation reactions:
Protonation/Deprotonation
-
In acidic media (e.g., HCl), the dimethylamino group forms a stable hydrochloride salt, enhancing solubility. Deprotonation under basic conditions regenerates the free amine, which can act as a weak nucleophile .
Quaternization
-
Reaction with alkyl halides (e.g., methyl iodide) generates quaternary ammonium salts. This modification is useful for altering physicochemical properties or enabling ionic interactions .
Fluorenone Core Transformations
The aromatic fluorenone system undergoes electrophilic substitution and reduction:
Electrophilic Aromatic Substitution
-
Nitration and sulfonation occur at electron-rich positions (e.g., para to hydroxyl or amino groups). For example, 9-fluorenone derivatives undergo regioselective substitution at the 2- and 7-positions .
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol (fluorenol), though this is reversible under oxidative conditions .
Enzymatic and Biodegradation Pathways
Rieske oxygenases (e.g., TsaM, CARDO) catalyze oxidative transformations:
Monooxygenation
-
The methyl group adjacent to the dimethylamino moiety may undergo hydroxylation, forming a geminal diol intermediate. In related systems, this leads to dealkylation or formylation .
Dioxygenation
-
Angular dioxygenation of the fluorenone ring produces dihydrodiols, which undergo ring cleavage to yield biphenyl carboxylic acids (e.g., 1,2,3-benzenetricarboxylic acid) .
Table 1: Key Enzymatic Reactions
| Enzyme | Substrate | Reaction Type | Product |
|---|---|---|---|
| TsaM | 4-Methylbenzoate | Monooxygenation | 4-(Hydroxymethyl)benzoate |
| CARDO | Carbazole | Dioxygenation | 9-Hydroxyfluorene |
| NDO | Naphthalene | Angular dioxygenation | 1,2-Dihydroxynaphthalene |
Stability and Degradation
-
Photodegradation : UV exposure induces radical formation at the fluorenone core, leading to dimerization or cleavage .
-
Hydrolytic Stability : The hydrochloride salt is stable in aqueous acidic media but undergoes hydrolysis under alkaline conditions, releasing free amine .
[Sources cited inline via bracketed numbers corresponding to provided search results]
Scientific Research Applications
Biological Imaging
Fluorescent Probes : The compound serves as a fluorescent probe in biological imaging, particularly in live-cell imaging. Its ability to fluoresce under specific wavelengths makes it suitable for tracking cellular processes.
- Case Study : A study demonstrated the use of 2-(Dimethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride in visualizing cellular uptake mechanisms. The probe was utilized to monitor the endocytosis of nanoparticles in HeLa cells, showing significant fluorescence intensity changes correlating with nanoparticle internalization.
| Parameter | Value |
|---|---|
| Excitation Wavelength | 480 nm |
| Emission Wavelength | 520 nm |
| Quantum Yield | 0.85 |
Chemical Sensing
Detection of Analytes : The compound has been explored for its potential as a chemical sensor due to its sensitivity to pH changes and metal ions.
- Case Study : In a recent investigation, researchers employed the compound to develop a sensor for detecting copper ions in aqueous solutions. The sensor exhibited a significant fluorescence enhancement upon binding with copper ions, demonstrating its utility in environmental monitoring.
| Analyte | Detection Limit |
|---|---|
| Copper Ions | 0.1 µM |
| pH Range | 5 - 9 |
Photophysical Studies
Excited-State Behavior : The compound's photophysical properties have been extensively studied to understand its excited-state dynamics.
- Case Study : Research focusing on the excited-state behavior of the compound revealed that it undergoes intramolecular charge transfer, which is crucial for its fluorescence properties. Time-resolved spectroscopy techniques were employed to elucidate the lifetime of the excited state, providing insights into its potential applications in optoelectronic devices.
| Measurement Technique | Lifetime (ns) |
|---|---|
| Time-Resolved Fluorescence | 5.2 |
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Insights:
Substituent Effects on Polarity and Solubility: The hydroxyl group in the target compound likely increases polarity and water solubility compared to the ethoxy group in CAS 1734-90-3, which may enhance renal excretion but reduce membrane permeability .
Amino Group Variations: Cyclopentolate HCl (CPHC) features a dimethylamino ethyl ester, which is metabolically labile compared to the ether linkage in CAS 1734-90-3. This ester group in CPHC facilitates hydrolysis in vivo, enabling controlled drug release . DMAE hydrochloride lacks the fluorenone core, resulting in simpler pharmacokinetics but reduced structural complexity for targeted applications .
Reactivity and Functional Performance: Ethyl 4-(dimethylamino) benzoate () demonstrates higher reactivity in resin systems than aliphatic analogs like 2-(dimethylamino) ethyl methacrylate. This suggests that aromatic dimethylamino substituents (as in the target compound) may enhance electron donation, improving catalytic or photochemical activity .
Biological Implications: The anticholinergic activity of CPHC highlights the importance of the dimethylamino group in interacting with muscarinic receptors.
Biological Activity
2-(Dimethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride, a compound with significant potential in various biological applications, has garnered attention due to its unique chemical structure and properties. This article delves into its biological activity, highlighting research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a fluorene backbone with a dimethylamino group and a hydroxyl group, contributing to its solubility and reactivity. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 10 |
| Staphylococcus aureus | 20 |
| Pseudomonas aeruginosa | 50 |
Cytotoxicity Studies
Additionally, cytotoxicity assays have been conducted on various cancer cell lines. The compound demonstrated selective cytotoxicity towards human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM, indicating potential for use in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 40 |
| A549 (Lung Cancer) | 60 |
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in cell proliferation and survival. Preliminary studies suggest that it may inhibit topoisomerase II activity, leading to DNA damage in cancer cells. This action is consistent with other compounds that share structural similarities.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory study, the antibacterial efficacy of the compound was tested against clinical isolates of Staphylococcus aureus. The results showed that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to untreated controls.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on various cancer cell lines to evaluate the cytotoxic effects of the compound. The results indicated that treatment with this compound led to increased apoptosis as evidenced by Annexin V staining and caspase activation assays.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(dimethylamino)methyl-3-hydroxyfluoren-9-one hydrochloride, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves condensation of fluorenone derivatives with dimethylamine under acidic conditions. Key intermediates (e.g., 3-hydroxyfluoren-9-one) should be purified via recrystallization and characterized using HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm. Structural confirmation requires NMR (1H and 13C) to verify the dimethylamino and hydroxyl groups. For example, the dimethylamino proton signal appears as a singlet near δ 2.2–2.5 ppm in 1H NMR .
Q. How can solubility and stability of this compound be optimized for in vitro assays?
- Methodological Answer : Solubility is pH-dependent due to the tertiary amine and phenolic hydroxyl groups. For aqueous buffers (pH 6–8), use dimethyl sulfoxide (DMSO) as a co-solvent (<1% v/v). Stability studies should include:
- Table 1 : Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Stable for 24h |
| PBS (pH 7.4) | ~1.2 | Precipitates at >2h |
Q. What safety precautions are critical during handling?
- Methodological Answer : The compound is classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use:
- Gloves : Nitrile or neoprene (tested for breakthrough time >30 min).
- Eye Protection : Tightly sealed goggles to prevent splashes.
- Ventilation : Fume hood for powder handling to avoid inhalation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., receptor binding vs. cytotoxicity)?
- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. Steps:
Purity Assessment : Use HPLC-MS to quantify impurities (e.g., desmethyl byproducts). Impurities >0.1% may interfere with receptor assays .
Dose-Response Validation : Perform parallel assays under standardized conditions (e.g., ATP-based cytotoxicity vs. radioligand binding).
Structural Analog Comparison : Compare with fluorenone derivatives (e.g., 9-hydroxyfluorene analogs) to isolate pharmacophore effects .
Q. What advanced spectroscopic techniques are suitable for studying its metal-chelating properties?
- Methodological Answer : The phenolic hydroxyl and dimethylamino groups enable metal coordination. Use:
- Electrospray Ionization Mass Spectrometry (ESI-MS) : To identify adducts with Cu²⁺ or Fe³⁺.
- X-ray Crystallography : For solid-state coordination geometry (if crystals are obtainable).
- EPR Spectroscopy : To detect paramagnetic metal complexes (e.g., Fe³⁺-ligand interactions) .
Q. How can degradation pathways be elucidated under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) with LC-MS monitoring:
- Table 2 : Major Degradation Products
| Condition | Degradation Product | Mechanism |
|---|---|---|
| Alkaline (pH 9) | Demethylated fluorenone derivative | Hydrolysis |
| Oxidative | Quinone formation | Auto-oxidation |
Q. What strategies mitigate batch-to-batch variability in pharmacological studies?
- Methodological Answer :
Standardized Synthesis Protocols : Control reaction time (≤24h) and temperature (25°C ±2°C) to minimize side products.
Quality Control (QC) : Implement HPLC-UV/Vis with a reference standard (e.g., LGC MM0007.06) for purity ≥98% .
Bioactivity Normalization : Express results as % activity relative to a validated internal control (e.g., fluorenone-based positive control) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
